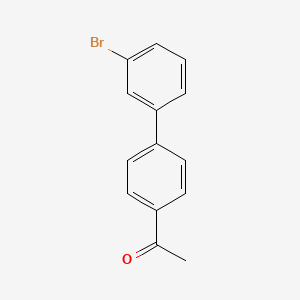

4-Acetyl-3'-bromobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5730-89-2 |

|---|---|

Molecular Formula |

C14H11BrO |

Molecular Weight |

275.14 g/mol |

IUPAC Name |

1-[4-(3-bromophenyl)phenyl]ethanone |

InChI |

InChI=1S/C14H11BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 |

InChI Key |

NGYZZROGJLFKHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 4-Acetyl-3'-bromobiphenyl (CAS No. 5730-89-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-3'-bromobiphenyl is a substituted biphenyl derivative with the CAS number 5730-89-2 . Biphenyl and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This document provides a comprehensive technical overview of this compound, focusing on its synthesis, characterization, and potential applications. As a versatile chemical intermediate, it serves as a valuable building block for the synthesis of more complex molecules in drug discovery and for the development of novel materials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| CAS Number | 5730-89-2 |

| Molecular Formula | C₁₄H₁₁BrO |

| Molecular Weight | 275.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a Friedel-Crafts acylation to introduce the acetyl group.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

References

An In-depth Technical Guide to the Chemical Properties of 4-Acetyl-3'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetyl-3'-bromobiphenyl is a substituted biphenyl derivative with potential applications in the fields of medicinal chemistry and materials science. Its structural motif, featuring a bromo-functionalized phenyl ring coupled with an acetyl-substituted phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to distinguish this compound from its isomer, 4-Acetyl-4'-bromobiphenyl, as the position of the bromine atom significantly influences its properties and reactivity.

| Property | Value | Reference |

| CAS Number | 5730-89-2 | |

| Molecular Formula | C₁₄H₁₁BrO | |

| Molecular Weight | 275.14 g/mol | |

| IUPAC Name | 1-(3'-bromo-[1,1'-biphenyl]-4-yl)ethanone | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. This reaction offers a versatile and efficient way to form the carbon-carbon bond between the two phenyl rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

A general procedure for the synthesis of biphenyl compounds via a Suzuki-Miyaura coupling reaction is as follows. Please note that specific reaction conditions for the synthesis of this compound may require optimization.

Materials:

-

4-Acetylphenylboronic acid

-

1-Bromo-3-iodobenzene (or another suitable 3-bromophenyl halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, and/or water)

Procedure:

-

In a round-bottom flask, dissolve the aryl halide (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents) in the chosen solvent.

-

Add the base (2.0-3.0 equivalents) to the mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Below is a conceptual workflow for the Suzuki-Miyaura cross-coupling synthesis of this compound.

This compound can undergo further chemical transformations, including nucleophilic substitution of the bromine atom and oxidative coupling reactions, making it a versatile building block in organic synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. Researchers would typically need to acquire this data after synthesis and purification. The expected spectral features would include:

-

¹H NMR: Signals corresponding to the acetyl protons (a singlet around 2.6 ppm) and complex multiplets in the aromatic region (7-8.5 ppm) characteristic of the substituted biphenyl system.

-

¹³C NMR: Resonances for the carbonyl carbon (around 197 ppm), the methyl carbon of the acetyl group (around 26 ppm), and a series of signals for the aromatic carbons.

-

IR Spectroscopy: A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (275.14 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.

Potential Applications

Drug Development

Biphenyl derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors.[1][2] The structural framework of this compound makes it a candidate for derivatization to explore its potential as an inhibitor for various enzymes. For instance, biphenyl-containing compounds have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE), which is a target in the treatment of Alzheimer's disease.

The general mechanism of reversible enzyme inhibition can be illustrated as follows:

Materials Science

Substituted biphenyls are fundamental components in the design of liquid crystals.[3] The rigid biphenyl core of this compound, combined with its polar acetyl group and the laterally substituted bromine atom, suggests its potential use as a mesogenic building block for the synthesis of new liquid crystalline materials. These materials have applications in display technologies and other optoelectronic devices.

Conclusion

This compound is a chemical compound with significant potential for research and development in both medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited in publicly available literature, its synthesis via established methods like the Suzuki-Miyaura coupling is feasible. Further experimental investigation is required to fully characterize its physical and spectroscopic properties and to explore its biological activities and potential as a precursor for novel materials. This guide serves as a foundational resource for scientists and researchers interested in the exploration and application of this versatile biphenyl derivative.

References

Navigating the Solubility Landscape of 4-Acetyl-3'-bromobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Acetyl-3'-bromobiphenyl

This compound is a substituted biphenyl derivative. The biphenyl scaffold is a common motif in pharmacologically active molecules and functional materials. The presence of an acetyl group and a bromine atom at specific positions on the biphenyl rings suggests its potential as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of this compound is a critical first step in its potential application, influencing everything from reaction conditions to bioavailability in drug development.

While direct solubility data for this compound is not currently published, data for the related isomer, 4-acetyl-4'-bromobiphenyl, is available and can provide some initial insights.

Physicochemical Properties of 4-Acetyl-4'-bromobiphenyl

To provide a baseline for understanding the potential properties of this compound, the following table summarizes the known physicochemical properties of its isomer, 4-acetyl-4'-bromobiphenyl. It is important to note that even small changes in substituent position can significantly impact physical properties, including solubility.

| Property | Value | Reference |

| Molecular Formula | C14H11BrO | [1][2] |

| Molecular Weight | 275.14 g/mol | [1][2] |

| Melting Point | 129-133 °C | [1][3] |

| Boiling Point (Predicted) | 372.1 ± 17.0 °C | [1][2] |

| Density (Predicted) | 1.359 ± 0.06 g/cm³ | [1][2] |

| Appearance | White or pale brown solid | [1] |

| Solubility | Soluble in Toluene | [1][3] |

| LogP (Predicted) | 4.31870 | [2] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a solid organic compound such as this compound. This protocol is based on the principles of the shake-flask method, a widely accepted technique for solubility measurement.[4][5]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) (e.g., water, ethanol, buffer solutions of various pH)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical technique like GC or UV-Vis spectroscopy)

-

Mobile phase for HPLC

-

Reference standard of this compound

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[6]

-

Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments.[5][6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.[6]

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a solubility study and a qualitative solubility testing scheme.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Qualitative Solubility Classification Scheme.[7]

Biological Activity Context

At present, there is no specific information in the public domain regarding the biological activity or signaling pathways associated with this compound. Research on related brominated biphenyls has explored their potential as intermediates in the synthesis of biologically active compounds.[8][9] Studies on other classes of brominated organic compounds have investigated their biological activities, which can be influenced by the position and nature of substituents.[10][11] Any investigation into the biological effects of this compound would need to be conducted through dedicated in vitro and in vivo studies.

Conclusion

While quantitative solubility data for this compound is not yet documented, this guide provides the necessary framework for its empirical determination. By following the outlined experimental protocols and leveraging the provided workflow diagrams, researchers can confidently generate the precise solubility data required for their specific applications. The physicochemical properties of the related isomer, 4-acetyl-4'-bromobiphenyl, serve as a useful, albeit preliminary, point of reference. The generation of such fundamental data is a crucial step in unlocking the full potential of novel chemical entities like this compound in drug discovery and materials science.

References

- 1. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Acetyl-4'-bromobiphenyl CAS#: 5731-01-1 [amp.chemicalbook.com]

- 4. google.com [google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. who.int [who.int]

- 7. scribd.com [scribd.com]

- 8. Buy this compound | 5730-89-2 [smolecule.com]

- 9. 4-溴联苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-Acetyl-3'-bromobiphenyl

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology related to 4-Acetyl-3'-bromobiphenyl. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a proposed synthetic protocol based on established chemical principles. Furthermore, for comparative purposes, detailed spectroscopic data for the isomeric compound, 4-Acetyl-4'-bromobiphenyl, is provided and clearly delineated.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. A plausible route involves the coupling of (4-acetylphenyl)boronic acid with a suitable 3-brominated aryl halide.

1.1. Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure adapted from established Suzuki-Miyaura coupling methodologies.

Materials:

-

(4-acetylphenyl)boronic acid

-

1-bromo-3-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add (4-acetylphenyl)boronic acid (1.2 equivalents), 1-bromo-3-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

To the de-gassed mixture, add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) in toluene.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

-

Characterize the final product using spectroscopic methods (NMR, IR, MS).

An In-depth Technical Guide on the Crystal Structure of 4-Acetyl-3'-bromobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific, solved crystal structure for 4-Acetyl-3'-bromobiphenyl. Therefore, this guide will provide a general, yet detailed, overview of the methodologies typically employed for the determination of the crystal structure of a small organic molecule like this compound. The quantitative data presented are hypothetical and serve as illustrative examples of how such data would be reported.

Introduction

This compound is a biphenyl derivative with potential applications in organic synthesis and medicinal chemistry.[1] The determination of its single-crystal X-ray structure is crucial for a definitive understanding of its three-dimensional conformation, including the dihedral angle between the phenyl rings and the orientation of the acetyl and bromo substituents. This structural information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.

While the specific crystal structure of this compound is not currently available, this document outlines the standard experimental and computational workflow for its determination via single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Crystallography

The determination of the molecular structure of a crystalline solid using X-ray diffraction is a well-established analytical technique.[2][3][4] The overall process involves growing a high-quality single crystal, collecting diffraction data, solving the crystal structure, and refining the model.

2.1. Crystallization

The initial and often most challenging step is to grow a single crystal of this compound suitable for X-ray diffraction.[5] An ideal crystal should be a well-formed, single entity, typically 0.1-0.3 mm in each dimension, and free of cracks or other defects.[6][7] Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of single crystals.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): An aliquot of the concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

2.2. Data Collection

A suitable single crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer.[8] The crystal is cooled to a low temperature (typically 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

The diffractometer consists of an X-ray source (e.g., a sealed tube or a microfocus source), a goniometer for orienting the crystal, and a detector (e.g., a CCD or CMOS detector).[7][8] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6][8]

2.3. Structure Solution and Refinement

The collected diffraction data, which consist of the positions and intensities of the diffraction spots, are processed to determine the unit cell parameters and the symmetry of the crystal (space group). The intensities are then used to calculate the amplitudes of the structure factors.

The "phase problem," which arises from the loss of phase information during the diffraction experiment, is then solved using computational methods.[6] For small molecules like this compound, direct methods are typically successful. Once initial phases are obtained, an electron density map is calculated. This map is then interpreted to build an initial atomic model of the molecule.

The initial model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to minimize the difference between the observed structure factor amplitudes and those calculated from the model. The quality of the final refined structure is assessed using various metrics, most notably the R-factor.

Data Presentation (Hypothetical)

The crystallographic data for a compound like this compound would be summarized in tables for clear and concise presentation.

Table 1: Crystal Data and Structure Refinement for this compound (Illustrative)

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₄H₁₁BrO |

| Formula weight | 275.14 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 5.876(2) Å, β = 105.45(3)° | |

| c = 20.456(8) Å, γ = 90° | |

| Volume | 1172.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.558 Mg/m³ |

| Absorption coefficient | 3.456 mm⁻¹ |

| F(000) | 552 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -13 ≤ h ≤ 13, -7 ≤ k ≤ 7, -26 ≤ l ≤ 26 |

| Reflections collected | 9876 |

| Independent reflections | 2680 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2680 / 0 / 154 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |

| R indices (all data) | R1 = 0.048, wR2 = 0.095 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for this compound (Illustrative)

| Bond/Angle | Length (Å) / Degrees (°) (Hypothetical) |

| C(1)-C(7) | 1.491(3) |

| C(4)-C(1') | 1.488(3) |

| C(3')-Br(1) | 1.904(2) |

| C(11)=O(1) | 1.221(3) |

| C(1)-C(7)-C(1') | 120.5(2) |

| C(2')-C(3')-Br(1) | 119.8(2) |

| C(3)-C(4)-C(1') | 121.3(2) |

Visualization of Experimental Workflow

The process of determining a crystal structure can be visualized as a logical workflow.

Conclusion

While the specific crystal structure of this compound is not yet publicly available, this guide outlines the standard and robust methodologies used for its determination. The workflow, from synthesis and crystallization to data collection, structure solution, and refinement, represents a powerful pipeline for elucidating the precise three-dimensional architecture of novel chemical entities. The resulting structural data, as illustrated in the hypothetical tables, would be of significant value to researchers in medicinal chemistry and materials science for understanding its chemical properties and guiding the design of new molecules with desired functions.

References

- 1. Buy this compound | 5730-89-2 [smolecule.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. sciencevivid.com [sciencevivid.com]

- 4. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. fiveable.me [fiveable.me]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

The Enduring Legacy of Biphenyl Derivatives: From Industrial Workhorses to Therapeutic Agents

A Technical Guide on the Discovery, History, and Applications of Biphenyl Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl derivatives, characterized by two interconnected phenyl rings, represent a cornerstone in the landscape of organic chemistry. Their journey, from their initial discovery to their current multifaceted applications, is a testament to the relentless pursuit of scientific innovation. Initially finding utility as heat transfer agents and dielectrics in the form of polychlorinated biphenyls (PCBs), their story took a pivotal turn with the discovery of their environmental persistence and toxicity. However, the biphenyl scaffold has been ingeniously repurposed, emerging as a privileged structure in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and history of biphenyl derivatives, detailing key synthetic methodologies, quantitative data, and their engagement with biological signaling pathways.

Historical Milestones in the Synthesis of Biphenyl Derivatives

The construction of the biphenyl core has been a central theme in synthetic organic chemistry for over a century. Several named reactions have been pivotal in accessing this important structural motif.

The Wurtz-Fittig Reaction: An Early Approach

One of the earliest methods for forming a carbon-carbon bond between an aryl and an alkyl group is the Wurtz-Fittig reaction. This reaction involves the treatment of an aryl halide and an alkyl halide with sodium metal in dry ether.

Experimental Protocol: Wurtz-Fittig Reaction for the Synthesis of Ethylbenzene [1]

-

Reaction Setup: Dissolve bromobenzene and ethyl bromide in dry ether in a round-bottom flask.

-

Addition of Sodium: Carefully add small pieces of sodium metal to the stirred solution.

-

Reaction: The reaction proceeds as follows: C₆H₅Br + C₂H₅Br + 2Na → C₆H₅C₂H₅ + 2NaBr

-

Work-up: After the reaction is complete, the mixture is carefully quenched and worked up to isolate the ethylbenzene.

-

Side Products: It is important to note that side products such as biphenyl (from the coupling of two aryl halides) and butane (from the coupling of two alkyl halides) can also be formed, which can complicate purification.[1]

The Gomberg-Bachmann Reaction: A Diazonium-Based Method

The Gomberg-Bachmann reaction, developed by Moses Gomberg and Werner Emmanuel Bachmann, provides a route to biaryls through the reaction of a diazonium salt with an aromatic compound.[2] While historically significant, this reaction often suffers from low yields (typically less than 40%) due to the many side reactions of diazonium salts.[2][3]

General Experimental Workflow for the Gomberg-Bachmann Reaction

The following diagram illustrates the general workflow for a Gomberg-Bachmann reaction.

Caption: General workflow for the Gomberg-Bachmann reaction.

The Ullmann Reaction: A Copper-Catalyzed Coupling

The Ullmann reaction, discovered by Fritz Ullmann, is a classic method for the synthesis of symmetrical biaryls by the copper-mediated coupling of two aryl halides.[4] The reaction typically requires high temperatures, although the use of activated copper can allow for milder conditions.[5]

Experimental Protocol: Ullmann Synthesis of 2,2'-Dinitrobiphenyl [6][7][8][9]

-

Reactants: o-chloronitrobenzene and copper bronze.[7]

-

Procedure:

-

In a 1-liter flask equipped with a mechanical stirrer, place 200 g (1.27 moles) of o-chloronitrobenzene and 300 g of clean, dry sand.[7]

-

Heat the mixture in an oil bath to 215–225 °C.[7]

-

Slowly add 200 g of copper bronze over approximately 1.2 hours while maintaining the temperature and stirring.[7]

-

Continue stirring at 215–225 °C for an additional 1.5 hours.[7]

-

-

Work-up and Purification:

-

Pour the hot mixture into a beaker containing 300–500 g of sand and stir until small clumps form.[7]

-

After cooling, break up the clumps in a mortar.[7]

-

Boil the mixture with two 1.5-liter portions of ethanol and filter each time.[7]

-

Cool the filtrates in an ice bath to crystallize the 2,2'-dinitrobiphenyl.[7]

-

Recrystallize the product from hot ethanol to obtain pure, yellow crystals.[7]

-

-

Yield: 80–95 g (52–61%).[7]

Table 1: Quantitative Data for the Ullmann Synthesis of 2,2'-Dinitrobiphenyl

| Product | Starting Material | Catalyst | Yield | Melting Point | Reference |

| 2,2'-Dinitrobiphenyl | o-Chloronitrobenzene | Copper Bronze | 52–61% | 123.5–124.5 °C | [7] |

| 2,2'-Dinitrobiphenyl | 2-Iodonitrobenzene | Copper (in vial) | 97% | 114–116 °C | [8] |

The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Revolution

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, has become one of the most versatile and widely used methods for the synthesis of biaryls.[10][11] Its mild reaction conditions, tolerance of a wide range of functional groups, and high yields have made it a cornerstone of modern organic synthesis.

General Experimental Protocol: Suzuki-Miyaura Coupling [12][13]

-

Reactants: Aryl halide (e.g., bromo-aromatic), aryl boronic acid or ester, palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, CsF, K₃PO₄).[12][14]

-

Solvent: A suitable solvent or solvent mixture (e.g., toluene, THF, 1,4-dioxane, water).[12][14]

-

Procedure (General Biphasic Condition):

-

Work-up: After the reaction is complete, cool the mixture, filter through celite, and separate the organic layer. Concentrate the organic layer and purify the residue by silica gel column chromatography.[12]

Table 2: Quantitative Data for Suzuki-Miyaura Synthesis of Biphenyl Derivatives

| Product | Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Yield | Reference |

| Biphenyl | Bromobenzene | Phenylboronic acid | Pd-Beta zeolite | K₂CO₃ | 96% | [15] |

| Substituted Biphenyls | Substituted Bromobenzene | Substituted Aryl-boronic acids | Pd(OH)₂ | K₃PO₄ | Rational Yields | [16] |

| Biphenyl Carboxylic Acids | Bromobenzoic acid | Aryl boronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | >90% | [17][18] |

| 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes | Substituted 2-(4-bromophenoxy)quinolin-3-carabaldehydes | Substituted boronic acids | [(dppf)PdCl₂] | Cs₂CO₃ | 61-65% | [19] |

The Rise and Fall of Polychlorinated Biphenyls (PCBs)

The history of biphenyl derivatives is inextricably linked to the story of polychlorinated biphenyls (PCBs). First synthesized in the late 19th century, their commercial production began in 1929. Due to their chemical stability, non-flammability, and electrical insulating properties, PCBs found widespread use in transformers, capacitors, and other industrial applications. However, their chemical inertness also led to their persistence in the environment, and by the mid-20th century, evidence of their toxicity and bioaccumulation began to mount. This led to a ban on their production in many countries in the 1970s. The legacy of PCBs serves as a critical lesson in the environmental impact of industrial chemicals.

Atropisomerism: A Unique Feature of Biphenyls

A fascinating aspect of substituted biphenyls is the phenomenon of atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond. If the ortho-substituents on the biphenyl rings are sufficiently bulky, rotation around the central carbon-carbon bond is restricted, leading to the existence of stable, non-interconvertible enantiomers. This axial chirality was first experimentally observed in a tetra-substituted biphenyl derivative by George Christie and James Kenner in 1922.[20] The ability to create stable, chiral biphenyl ligands has had a profound impact on the field of asymmetric catalysis.

Biphenyl Derivatives in Drug Discovery and Signaling Pathways

The biphenyl scaffold is a prominent feature in a multitude of biologically active molecules and approved drugs. Its rigid nature allows for the precise positioning of functional groups to interact with biological targets.

Inhibition of the PD-L1/AKT/mTOR Pathway

Recent research has identified biphenyl derivatives as potent inhibitors of the Programmed Death-Ligand 1 (PD-L1) pathway, a critical immune checkpoint in cancer.[21][22] These compounds can induce the dimerization of PD-L1, leading to the inhibition of the downstream AKT/mTOR signaling pathway and promoting the degradation of PD-L1.[21] This non-immune-mediated anti-tumor activity represents a promising avenue for cancer therapy.

Signaling Pathway: Biphenyl Derivative-Mediated Inhibition of PD-L1

The following diagram illustrates the mechanism by which certain biphenyl derivatives inhibit the PD-L1 signaling pathway.

Caption: Inhibition of the PD-L1 pathway by a biphenyl derivative.

FtsZ Inhibition: A Novel Antibacterial Mechanism

Biphenyl-benzamide derivatives have emerged as a promising class of antibacterial agents that target the filamenting temperature-sensitive mutant Z (FtsZ) protein.[23][24] FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the site of division. By inhibiting FtsZ, these biphenyl derivatives disrupt bacterial cell division, leading to cell death. This novel mechanism of action makes them attractive candidates for combating antibiotic-resistant bacteria.[25]

Signaling Pathway: FtsZ Inhibition by Biphenyl-Benzamides

The following diagram illustrates the mechanism of FtsZ inhibition by biphenyl-benzamide derivatives.

Caption: Mechanism of FtsZ inhibition by biphenyl-benzamides.

Conclusion

The journey of biphenyl derivatives is a compelling narrative of chemical discovery, adaptation, and innovation. From their early, and ultimately problematic, industrial applications to their current status as indispensable tools in drug discovery and materials science, the biphenyl scaffold has proven to be remarkably versatile. The development of powerful synthetic methods, such as the Suzuki-Miyaura coupling, has provided chemists with unprecedented access to a vast array of functionalized biphenyls. As our understanding of their interactions with biological systems deepens, biphenyl derivatives are poised to continue playing a pivotal role in addressing some of the most pressing challenges in medicine and technology. This guide serves as a foundational resource for researchers and professionals seeking to harness the immense potential of this remarkable class of molecules.

References

- 1. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained [vedantu.com]

- 2. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 3. mycollegevcampus.com [mycollegevcampus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsjournal.net [scholarsjournal.net]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. asianpubs.org [asianpubs.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 18. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]

- 19. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Atropisomer - Wikipedia [en.wikipedia.org]

- 21. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1-AKT-mTOR/Bcl2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. | BioWorld [bioworld.com]

The Silent Agonists: A Technical Guide to the Biological Activity of Brominated Biphenyls

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybrominated biphenyls (PBBs) are a class of halogenated aromatic hydrocarbons that were historically used as flame retardants in a variety of consumer and industrial products. Although their production has been largely phased out due to concerns about their persistence, bioaccumulation, and toxicity, their legacy of environmental contamination and potential for adverse health effects remains a significant area of research. This technical guide provides an in-depth overview of the known biological activities of PBBs, with a focus on the underlying molecular mechanisms, quantitative toxicological data, and detailed experimental protocols relevant to the fields of toxicology, pharmacology, and drug development. PBBs serve as important model compounds for understanding the interactions of persistent organic pollutants with biological systems and for the development of screening and remediation strategies.

Core Biological Activities of Brominated Biphenyls

The biological effects of PBBs are diverse and congener-specific, meaning the number and position of bromine atoms on the biphenyl rings dictate the nature and potency of their activity. The primary mechanisms of action and resulting toxicities are summarized below.

Aryl Hydrocarbon Receptor (AhR) Activation and Induction of Cytochrome P450 Enzymes

A key initiating event in the toxicity of many PBB congeners is their ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This interaction is structurally dependent, with coplanar PBBs (those with few or no bromine atoms in the ortho positions) exhibiting the highest binding affinity.

Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 monooxygenases of the CYP1A subfamily (e.g., CYP1A1 and CYP1A2).

The induction of these enzymes can have several consequences:

-

Altered Xenobiotic Metabolism: Increased CYP1A activity can enhance the metabolic activation of other pro-carcinogens or alter the pharmacokinetics of therapeutic drugs.

-

Endogenous Substrate Dysregulation: CYP1A enzymes are involved in the metabolism of endogenous signaling molecules, such as steroids and eicosanoids. Their induction can disrupt these sensitive pathways.

-

Oxidative Stress: The enzymatic activity of CYPs can lead to the production of reactive oxygen species (ROS), contributing to cellular damage.

Table 1: Aryl Hydrocarbon Receptor (AhR) Activation and Enzyme Induction by PBB Congeners

| PBB Congener | AhR Binding Affinity (Relative to TCDD) | CYP1A1 Induction Potency (Relative to TCDD) |

| 3,3',4,4'-Tetrabromobiphenyl (BB-77) | ~0.01 | ~0.01 |

| 3,3',4,4',5-Pentabromobiphenyl (BB-126) | ~0.1 | ~0.1 |

| 2,3',4,4',5-Pentabromobiphenyl (BB-118) | Weak/Inactive | Weak/Inactive |

| 2,2',4,4',5,5'-Hexabromobiphenyl (BB-153) | Inactive | Inactive |

Note: Data are approximate and can vary depending on the specific assay system. TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) is the most potent AhR agonist and is used as a reference compound.

Endocrine Disruption

PBBs are well-documented endocrine-disrupting chemicals, interfering with the synthesis, transport, and action of various hormones.

-

Thyroid Hormone System: PBBs can disrupt thyroid hormone homeostasis by competing with thyroxine (T4) for binding to transport proteins like transthyretin (TTR), leading to decreased circulating T4 levels. They can also induce UDP-glucuronosyltransferases (UGTs), enzymes that conjugate and facilitate the excretion of thyroid hormones.

-

Steroid Hormones: PBBs can exhibit both estrogenic and anti-estrogenic activities. Some hydroxylated metabolites of PBBs can bind to the estrogen receptor. Conversely, AhR activation can lead to the induction of enzymes that metabolize and inactivate estrogens.

Table 2: Endocrine Disrupting Effects of PBBs

| Endpoint | PBB Mixture/Congener | Effect | Species |

| Serum Thyroxine (T4) Levels | FireMaster FF-1 | Decreased | Rat |

| Estrogenic Activity | Hydroxylated PBBs | Weak binding to estrogen receptor | In vitro |

| Anti-estrogenic Activity | BB-77, BB-126 | Inhibition of estrogen-induced responses via AhR activation | In vitro |

Immunotoxicity

The immune system is a sensitive target for PBBs. Both humoral and cell-mediated immunity can be suppressed by exposure to certain PBB congeners. The immunotoxic effects are often mediated through the AhR, which is expressed in various immune cells, including lymphocytes and macrophages.

Observed immunotoxic effects include:

-

Thymic atrophy

-

Suppression of antibody production

-

Altered lymphocyte proliferation

-

Changes in cytokine production

Table 3: Immunotoxic Effects of PBBs

| Endpoint | PBB Mixture/Congener | Effect | Species/System |

| Thymic Atrophy | FireMaster FF-1 | Dose-dependent decrease in thymus weight | Rat, Mouse |

| Antibody Response to SRBC | FireMaster FF-1 | Suppression | Mouse |

| Lymphocyte Proliferation (in vitro) | BB-126 | Inhibition | Human lymphocytes |

SRBC: Sheep Red Blood Cells

Neurotoxicity

Developmental exposure to PBBs has been associated with neurobehavioral deficits. The mechanisms underlying PBB neurotoxicity are not fully elucidated but may involve disruption of thyroid hormone signaling, which is critical for brain development, and alterations in neurotransmitter systems.

Reported neurotoxic effects include:

-

Cognitive and learning deficits

-

Changes in motor activity

-

Altered emotionality and anxiety-like behaviors

Table 4: Neurotoxic Effects of PBBs

| Endpoint | PBB Mixture/Congener | Effect | Species |

| Learning and Memory | FireMaster FF-1 | Impairment in maze performance | Rat |

| Spontaneous Motor Activity | FireMaster FF-1 | Hyperactivity followed by hypoactivity | Mouse |

Carcinogenicity

Commercial PBB mixtures, such as FireMaster FF-1, have been shown to be carcinogenic in animal studies, primarily inducing liver tumors. The carcinogenic mechanism is thought to be non-genotoxic and related to the tumor-promoting effects of AhR activation, chronic inflammation, and oxidative stress.

Table 5: Carcinogenic Effects of PBBs

| PBB Mixture | Species | Target Organ | Tumor Type |

| FireMaster FF-1 | Rat | Liver | Hepatocellular adenoma and carcinoma |

| FireMaster FF-1 | Mouse | Liver | Hepatocellular adenoma and carcinoma |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on the biological activities of PBBs.

In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)

This protocol describes a common method for quantifying the ability of PBBs to activate the AhR using a cell line containing a luciferase reporter gene under the control of XREs.

Materials:

-

H4IIE-luc cells (rat hepatoma cells stably transfected with an XRE-driven luciferase reporter plasmid)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

PBB congeners dissolved in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed H4IIE-luc cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

Dosing: After 24 hours, replace the medium with fresh DMEM containing various concentrations of the PBB congeners. Include a solvent control (DMSO) and a positive control (TCDD).

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize luciferase activity to the solvent control. Plot the concentration-response curve and determine the EC50 (the concentration that elicits 50% of the maximal response).

Cytochrome P450 Enzyme Induction Assay (EROD Assay)

This protocol measures the activity of CYP1A1 by quantifying the O-deethylation of 7-ethoxyresorufin (EROD) to the fluorescent product resorufin.

Materials:

-

Hepatoma cell line (e.g., HepG2) or primary hepatocytes

-

PBB congeners

-

7-Ethoxyresorufin

-

NADPH

-

96-well plates (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Dosing: Culture and dose the cells with PBB congeners as described in the AhR activation assay.

-

Microsome Preparation (optional): For more precise measurements, microsomes can be isolated from the treated cells by differential centrifugation.

-

EROD Assay: In a 96-well plate, combine the cell lysate or microsomal fraction with a reaction buffer containing 7-ethoxyresorufin and NADPH.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence of the resorufin product using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Data Analysis: Quantify the amount of resorufin produced using a standard curve. Express the results as pmol of resorufin formed per minute per mg of protein.

In Vitro Lymphocyte Proliferation Assay

This assay assesses the effect of PBBs on the proliferative response of lymphocytes to a mitogen, a measure of cell-mediated immunity.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood

-

RPMI-1640 medium with 10% FBS

-

Mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (Con A))

-

PBB congeners

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)

-

96-well cell culture plates

-

Scintillation counter or microplate reader

Procedure:

-

Cell Culture: Plate PBMCs in a 96-well plate in RPMI-1640 medium.

-

Treatment: Add the PBB congeners at various concentrations to the wells.

-

Stimulation: Add the mitogen to stimulate lymphocyte proliferation.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: Add [3H]-thymidine to the wells for the final 18 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.

-

Non-radioactive methods: Follow the manufacturer's protocol for the chosen proliferation assay kit.

-

-

Data Analysis: Express the results as a percentage of the proliferative response of the mitogen-stimulated control group.

Neurobehavioral Assessment: Open Field Test

The open field test is used to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.

Apparatus:

-

A square arena (e.g., 40 x 40 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The floor is typically divided into a grid of squares.

-

Video tracking software for automated recording and analysis of behavior.

Procedure:

-

Habituation: Habituate the animals to the testing room for at least 30 minutes before the test.

-

Test: Place the animal in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Recording: Record the animal's behavior using the video tracking system.

-

Data Analysis: Analyze the following parameters:

-

Locomotor activity: Total distance traveled, number of line crossings.

-

Exploratory behavior: Rearing frequency (standing on hind legs).

-

Anxiety-like behavior: Time spent in the center of the arena versus the periphery.

-

Visualizations

Signaling Pathway of AhR-Mediated Gene Expression

Caption: AhR-mediated gene expression pathway initiated by PBBs.

Experimental Workflow for In Vitro Immunotoxicity Testing

Caption: Workflow for assessing PBB immunotoxicity in vitro.

Logical Relationship of PBB-Induced Toxicities

Caption: Interrelationship of PBB-induced biological effects.

Conclusion

Polybrominated biphenyls exhibit a wide range of biological activities, primarily driven by their interaction with the aryl hydrocarbon receptor and their ability to disrupt endocrine signaling pathways. The resulting toxicities, including immunotoxicity, neurotoxicity, and carcinogenicity, underscore the potential health risks associated with exposure to this class of persistent environmental pollutants. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the mechanisms of action of PBBs and other halogenated aromatic hydrocarbons, as well as for the development of strategies to mitigate their adverse effects. Further research is needed to fully characterize the congener-specific activities of all 209 PBBs and to understand the complex interactions that may occur in real-world exposure scenarios.

A Comprehensive Review of Substituted Acetylbiphenyls: Synthesis, Biological Activity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted acetylbiphenyls represent a significant class of organic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive literature review of this scaffold, focusing on its synthesis, structure-activity relationships (SAR), and potential as therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of Substituted Acetylbiphenyls

The construction of the substituted acetylbiphenyl core is primarily achieved through two robust and versatile synthetic strategies: Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction typically involves the reaction of a substituted biphenyl with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The acetyl group is introduced onto one of the phenyl rings, with its position being directed by the existing substituents on the biphenyl core.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of substituted acetylbiphenyls, this method often involves the coupling of an acetyl-substituted phenylboronic acid or ester with a substituted aryl halide. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a highly versatile approach for the synthesis of complex acetylbiphenyl derivatives.[1][2]

Biological Activities and Structure-Activity Relationships

Substituted acetylbiphenyls have been investigated for a range of biological activities, with a significant focus on their potential as anti-inflammatory agents and enzyme inhibitors.

Anti-inflammatory Activity

A number of substituted acetylbiphenyls have demonstrated potent anti-inflammatory properties. The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory enzymes, such as cyclooxygenase-2 (COX-2). The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[3]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the biphenyl rings play a crucial role in determining the anti-inflammatory potency. For instance, the presence of specific functional groups can enhance the binding affinity of the molecule to the active site of the COX-2 enzyme.

Table 1: Anti-inflammatory Activity of Selected Substituted Biphenyl Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Inflammation (in vivo) | ED50 < 100 mg/kg | [1] |

| VMSB 2 | Inflammation (in vivo) | Significant activity | |

| VMSB 11 | Inflammation (in vivo) | Significant activity | |

| VMSB 12 | Inflammation (in vivo) | Significant activity |

Note: While these compounds are biphenyl derivatives with demonstrated anti-inflammatory activity, they do not all contain an acetyl group. This table illustrates the broader anti-inflammatory potential of the biphenyl scaffold.

Enzyme Inhibition

Beyond their anti-inflammatory effects, substituted acetylbiphenyls have been explored as inhibitors of various other enzymes. A notable area of investigation is their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can lead to improved cognitive function.

SAR studies in this area have highlighted the importance of the acetyl group and the overall molecular architecture for effective binding to the active site of the AChE enzyme.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are generalized protocols for the synthesis and biological evaluation of substituted acetylbiphenyls, based on methodologies reported in the literature.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 eq.), and a base (e.g., K2CO3, Na2CO3, 2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

In Vitro COX-2 Inhibition Assay

The ability of a compound to inhibit the COX-2 enzyme can be assessed using a variety of commercially available assay kits. A common method involves the colorimetric determination of the peroxidase component of COX. The assay is typically performed in a 96-well plate format. The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer. The enzymatic reaction is then initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specified time at a controlled temperature, after which the production of prostaglandin G2 is measured by monitoring the absorbance of a chromogenic substrate at a specific wavelength. The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to that of the control wells. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: A generalized experimental workflow for the synthesis and biological screening of substituted acetylbiphenyls.

Caption: A simplified diagram of the NF-κB and MAPK signaling pathways leading to COX-2 expression, a potential target for substituted acetylbiphenyls.

References

4-Acetyl-3'-bromobiphenyl material safety data sheet (MSDS)

Disclaimer: Information for the requested compound, 4-Acetyl-3'-bromobiphenyl (CAS No. 5730-89-2), is not available in publicly accessible safety data sheets or scientific literature. This guide provides comprehensive data for the closely related isomer, 4-Acetyl-4'-bromobiphenyl (CAS No. 5731-01-1) . Researchers and drug development professionals should handle this compound with care, assuming it may have similar, but not identical, properties and hazards.

This technical guide offers a thorough overview of the material safety data, physicochemical properties, and handling procedures for 4-Acetyl-4'-bromobiphenyl, designed for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-Acetyl-4'-bromobiphenyl is a white to pale brown solid organic compound.[1][2] It is primarily utilized as a reagent in experimental organic synthesis, including substitution reactions and the synthesis of biphenyl derivatives.[1][2]

Table 1: Physicochemical Data for 4-Acetyl-4'-bromobiphenyl

| Property | Value | Source(s) |

| CAS Number | 5731-01-1 | [1] |

| Molecular Formula | C₁₄H₁₁BrO | [1] |

| Molecular Weight | 275.14 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [2][3] |

| Melting Point | 129-133 °C (lit.) | [1][2] |

| Boiling Point | 372.1 ± 17.0 °C (Predicted) | [2] |

| Density | 1.359 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Toluene | [2][3] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2][3] |

Safety and Hazard Information

The primary hazards associated with 4-Acetyl-4'-bromobiphenyl include eye and skin irritation.[4] It is also considered toxic to aquatic life with long-lasting effects.[4]

Table 2: GHS Hazard and Precautionary Statements for 4-Acetyl-4'-bromobiphenyl

| Category | Code | Statement | Source(s) |

| Hazard Statements | H315 | Causes skin irritation. | [4] |

| H319 | Causes serious eye irritation. | [4] | |

| H335 | May cause respiratory irritation. | [4] | |

| H411 | Toxic to aquatic life with long lasting effects. | [4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P273 | Avoid release to the environment. | [2] | |

| P280 | Wear protective gloves/eye protection/face protection. | [3] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling and Storage

Proper personal protective equipment (PPE) should be worn when handling this compound.[3] This includes protective gloves, clothing, and eye/face protection.[3] Handling should occur in a well-ventilated area.[4] The compound should be stored in a cool, dry place in a tightly sealed container.[2]

Emergency Procedures

In case of accidental exposure, follow the first aid measures outlined below.

Table 3: First Aid Measures for 4-Acetyl-4'-bromobiphenyl

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [3] |

| Skin Contact | Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [3] |

| Inhalation | Move person to fresh air and keep comfortable for breathing. | [3] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |

In the event of a fire, use water spray, carbon dioxide, dry chemical, or foam as extinguishing media.[3]

Experimental Protocols

While specific experimental protocols for toxicological studies on 4-Acetyl-4'-bromobiphenyl are not detailed in the available literature, a general synthesis method is described.

Synthesis of 4-Acetyl-4'-bromobiphenyl

A common synthesis route involves the following steps:

-

Aluminum chloride is mixed with dichloromethane.

-

The mixture is cooled to 5°C in a salt/ice bath.

-

Acetyl chloride is added quickly, and the solution is further cooled to -3°C, resulting in a transparent yellow solution.[1]

This procedure is a standard Friedel-Crafts acylation reaction. Further details on purification and characterization would typically follow standard organic chemistry laboratory practices.

Toxicological and Ecotoxicological Information

Detailed toxicological studies for 4-Acetyl-4'-bromobiphenyl are not provided in the searched documents. The primary known health effects are irritation to the skin, eyes, and potentially the respiratory system.[4]

The compound is classified as toxic to aquatic life with long-lasting effects, indicating that it should not be released into the environment.[4] Proper disposal through an approved waste disposal plant is necessary.[3]

References

An In-depth Technical Guide to the Nomenclature of Substituted Biphenyls for Researchers, Scientists, and Drug Development Professionals

Introduction: Biphenyls, characterized by two phenyl rings linked by a single bond, form the structural core of numerous compounds vital to medicinal chemistry and materials science. Their unique stereochemical properties, arising from restricted rotation around the central bond, and their versatile substitution patterns make a thorough understanding of their nomenclature essential for clear communication and unambiguous identification in research and development. This guide provides a comprehensive overview of the IUPAC nomenclature for substituted biphenyls, including the principles of numbering, prioritization of functional groups, and the designation of stereochemistry in atropisomers. It also presents detailed experimental protocols for their synthesis and characterization, alongside quantitative data on their physicochemical and biological properties.

IUPAC Nomenclature of Substituted Biphenyls

The systematic naming of substituted biphenyls follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The core principles involve numbering the carbon atoms of the two phenyl rings and prioritizing the substituents to ensure a unique and descriptive name.

Numbering Convention

The numbering of the biphenyl scaffold is the foundation of its nomenclature. One ring is designated with unprimed locants (1, 2, 3, 4, 5, 6) and the other with primed locants (1', 2', 3', 4', 5', 6'). The points of attachment of the two rings are always assigned the locant 1 and 1'.[1][2]

The numbering begins at the carbon atom connected to the other ring and proceeds around each ring to give the substituents the lowest possible locants.[1] If there is a choice in numbering, the unprimed ring is the one that contains the principal functional group or, in the absence of a principal group, the substituent that comes first in alphabetical order at the first point of difference.

Example:

-

In 2-nitrobiphenyl, the nitro group is at position 2 of one ring. The numbering starts from the point of attachment and proceeds towards the nitro group to give it the lowest number.

Priority of Functional Groups

When multiple functional groups are present, a principal functional group must be chosen, which is then cited as the suffix in the IUPAC name. The priority of functional groups follows a set order established by IUPAC.[3][4] All other functional groups are cited as prefixes in alphabetical order.

Table 1: Priority Order of Common Functional Groups in IUPAC Nomenclature

| Priority | Functional Group | Suffix (if principal group) | Prefix (if substituent) |

| 1 | Carboxylic acids | -oic acid | carboxy- |

| 2 | Sulfonic acids | -sulfonic acid | sulfo- |

| 3 | Esters | -oate | alkoxycarbonyl- |

| 4 | Acid halides | -oyl halide | halocarbonyl- |

| 5 | Amides | -amide | carbamoyl- |

| 6 | Nitriles | -nitrile | cyano- |

| 7 | Aldehydes | -al | formyl- |

| 8 | Ketones | -one | oxo- |

| 9 | Alcohols | -ol | hydroxy- |

| 10 | Amines | -amine | amino- |

| 11 | Ethers | - | alkoxy- |

| 12 | Halides | - | halo- |

| 13 | Nitro compounds | - | nitro- |

Example:

-

In 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid, the carboxylic acid group has higher priority than the hydroxyl group. Therefore, the carboxylic acid is the principal functional group, and the compound is named as a derivative of biphenyl-4-carboxylic acid.

Atropisomerism and Stereochemical Descriptors

Substituted biphenyls with bulky groups at the ortho positions (2, 2', 6, and 6') can exhibit a form of axial chirality known as atropisomerism.[5][6][7] This arises from hindered rotation around the single bond connecting the two phenyl rings, leading to stable, non-superimposable mirror images (enantiomers). The Cahn-Ingold-Prelog (CIP) priority rules are adapted to assign the stereochemical descriptors (R) and (S) to these atropisomers.

To assign the configuration, the molecule is viewed along the axis of the biphenyl bond. The ortho and meta substituents are assigned priorities based on the standard CIP rules. If the sequence from the highest to the lowest priority substituent on the front ring followed by the highest to the lowest priority substituent on the back ring is clockwise, the configuration is assigned (R). If it is counter-clockwise, the configuration is (S).

Experimental Protocols

The synthesis and characterization of substituted biphenyls are crucial steps in drug discovery and materials science. The following sections provide detailed protocols for common experimental procedures.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenyls due to its mild reaction conditions and tolerance of a wide range of functional groups.[8][9][10][11]

Materials:

-

Aryl halide (e.g., 1-bromo-4-fluorobenzene)

-

Arylboronic acid or ester (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, THF, DMF/water mixture)

-

Round-bottom flask

-

Stir bar

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Purification and Characterization

Purification and characterization are essential to ensure the identity and purity of the synthesized substituted biphenyls.

HPLC is a powerful technique for the purification and analysis of substituted biphenyls.[12]

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).

-

Inject the sample onto the HPLC column.

-

Run a gradient elution to separate the components of the mixture.

-

Monitor the elution profile using the UV detector at an appropriate wavelength.

-

Collect the fractions corresponding to the desired product.

-

Analyze the purity of the collected fractions by analytical HPLC.

NMR spectroscopy is an indispensable tool for the structural elucidation of substituted biphenyls.[13] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Sample Preparation:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the synthesized biphenyl.

Quantitative Data

Quantitative data on the physicochemical and biological properties of substituted biphenyls are crucial for understanding their behavior and potential applications.

Physicochemical Properties

The physicochemical properties of substituted biphenyls, such as their solubility and partition coefficient, are important determinants of their pharmacokinetic and toxicological profiles.[14][15][16][17][18]

Table 2: Physicochemical Properties of Selected Polychlorinated Biphenyls (PCBs)

| Congener | IUPAC Name | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | Log Kow |

| PCB 1 | 2-Chlorobiphenyl | 188.65 | 5.9 | 4.3 |

| PCB 3 | 4-Chlorobiphenyl | 188.65 | 1.1 | 4.5 |

| PCB 52 | 2,2',5,5'-Tetrachlorobiphenyl | 292.00 | 0.04 | 5.8 |

| PCB 77 | 3,3',4,4'-Tetrachlorobiphenyl | 292.00 | 0.0004 | 6.4 |

| PCB 153 | 2,2',4,4',5,5'-Hexachlorobiphenyl | 360.88 | 0.001 | 6.9 |

Data compiled from various sources.

Biological Activity

Substituted biphenyls exhibit a wide range of biological activities and are found in many approved drugs.[19][20] Quantitative structure-activity relationship (QSAR) studies are often employed to correlate the structural features of these compounds with their biological effects.[21][22][23][24][25]

Table 3: Biological Activity of Selected Biphenyl-Containing Drugs

| Drug Name | Target | Therapeutic Area | IC₅₀/EC₅₀ (nM) |

| Valsartan | Angiotensin II Receptor | Hypertension | 1.5 |

| Telmisartan | Angiotensin II Receptor | Hypertension | 3.7 |

| Bosentan | Endothelin Receptor | Pulmonary Arterial Hypertension | 35 |

| Felbinac | Cyclooxygenase | Inflammation | 120 |

| Enzalutamide | Androgen Receptor | Prostate Cancer | 21 |

IC₅₀/EC₅₀ values are approximate and can vary depending on the assay conditions.

Signaling Pathways and Experimental Workflows

The biological effects of many substituted biphenyls are mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide valuable insights for drug development professionals.

Androgen Receptor Signaling Pathway in Prostate Cancer

Certain biphenyl derivatives, such as enzalutamide, are potent antagonists of the androgen receptor (AR) and are used in the treatment of prostate cancer.[26] They act by inhibiting the binding of androgens to the AR, thereby preventing its translocation to the nucleus and the subsequent transcription of target genes involved in tumor growth.

Caption: Androgen Receptor Signaling Pathway Inhibition by Enzalutamide.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for the synthesis of a substituted biphenyl via a Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

PD-1/PD-L1 Immune Checkpoint Pathway

Some novel biphenyl derivatives have been shown to target the PD-1/PD-L1 immune checkpoint pathway, which is a key mechanism of immune evasion in cancer.[27] These compounds can disrupt the interaction between PD-1 on T-cells and PD-L1 on tumor cells, thereby restoring the anti-tumor immune response.

Caption: Inhibition of the PD-1/PD-L1 Pathway by a Biphenyl Derivative.

References

- 1. m.youtube.com [m.youtube.com]

- 2. google.com [google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jsscacs.edu.in [jsscacs.edu.in]

- 5. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scientificupdate.com [scientificupdate.com]

- 7. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]

- 8. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 9. mdpi.com [mdpi.com]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. google.com [google.com]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-space.mmu.ac.uk [e-space.mmu.ac.uk]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. researchgate.net [researchgate.net]

- 16. srd.nist.gov [srd.nist.gov]